3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and exhibit similar biological activities.
Piperidinyl derivatives: Compounds with a piperidinyl group often show comparable pharmacological profiles.
Fluorophenyl derivatives: The presence of a fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Uniqueness
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H23FN2O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O3/c1-28-19-8-6-18(7-9-19)25-21(26)14-20(22(25)27)24-12-10-16(11-13-24)15-2-4-17(23)5-3-15/h2-9,16,20H,10-14H2,1H3 |
InChI Key |
YZFQOPUZIAAIPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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